molecular formula C12H22O6 B14429355 Diethyl (4,5-dihydroxypentyl)propanedioate CAS No. 83532-93-8

Diethyl (4,5-dihydroxypentyl)propanedioate

Cat. No.: B14429355
CAS No.: 83532-93-8
M. Wt: 262.30 g/mol
InChI Key: OOEDDVZJCAHFGO-UHFFFAOYSA-N
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Description

Diethyl (4,5-dihydroxypentyl)propanedioate is an organic compound that belongs to the class of diesters It is structurally characterized by the presence of two ethyl ester groups attached to a propanedioate backbone, with a 4,5-dihydroxypentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4,5-dihydroxypentyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4,5-dihydroxypentyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the 4,5-dihydroxypentyl side chain can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Acid or base catalysts are often used in transesterification reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can yield ketones or aldehydes.

    Reduction: Reduction of the ester groups can produce diols.

    Substitution: Transesterification can result in the formation of different ester derivatives.

Scientific Research Applications

Diethyl (4,5-dihydroxypentyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (4,5-dihydroxypentyl)propanedioate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active compounds. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler diester with two ethyl ester groups attached to a propanedioate backbone.

    Diethyl 2,2-dimethylmalonate: A diester with two ethyl ester groups and a 2,2-dimethyl substitution on the propanedioate backbone.

Uniqueness

Diethyl (4,5-dihydroxypentyl)propanedioate is unique due to the presence of the 4,5-dihydroxypentyl side chain, which imparts additional functional groups and reactivity compared to simpler diesters. This structural feature allows for a wider range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

83532-93-8

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

diethyl 2-(4,5-dihydroxypentyl)propanedioate

InChI

InChI=1S/C12H22O6/c1-3-17-11(15)10(12(16)18-4-2)7-5-6-9(14)8-13/h9-10,13-14H,3-8H2,1-2H3

InChI Key

OOEDDVZJCAHFGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC(CO)O)C(=O)OCC

Origin of Product

United States

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